4-Chlorobutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

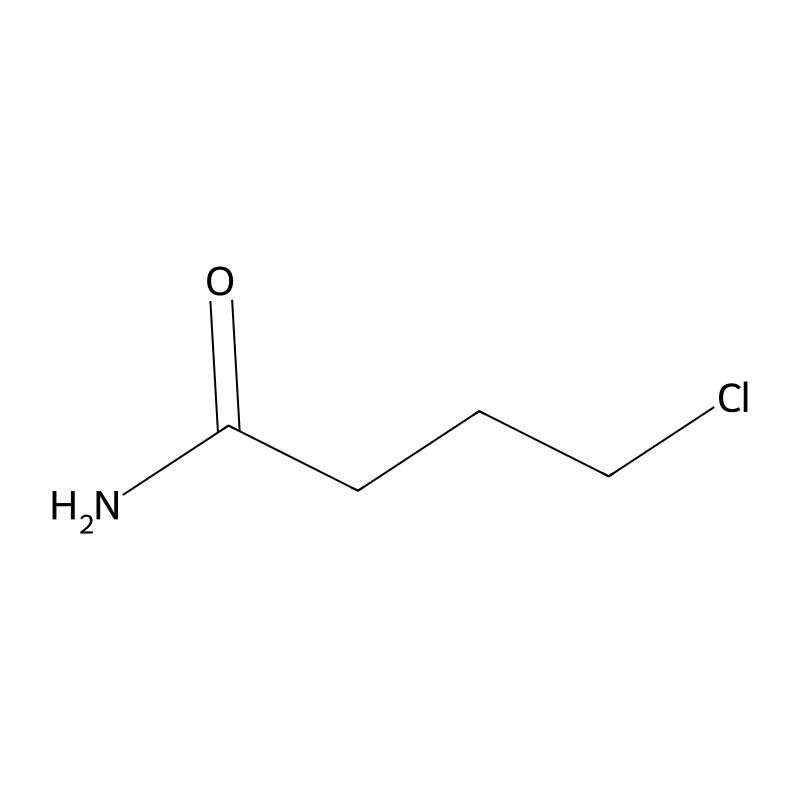

4-Chlorobutanamide is an organic compound with the chemical formula C₄H₈ClNO and a CAS number of 2455-04-1. It features a butanamide structure, where a chlorine atom is substituted at the fourth carbon position of the butanamide chain. This compound is characterized by its amide functional group, which contributes to its reactivity and potential biological activity. The molecular structure can be represented as follows:

textCl |H₂N-C-C-C=O | H

4-Chlorobutanamide is soluble in water and organic solvents, making it a versatile compound in various chemical applications.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives. For example, it can react with amines to form substituted amides .

- Acylation Reactions: This compound can undergo acylation reactions, where it acts as an acyl donor in the synthesis of more complex amides or other functional groups .

- Dehydrohalogenation: Under specific conditions, 4-chlorobutanamide can lose hydrogen chloride to form an unsaturated compound .

Research indicates that 4-chlorobutanamide exhibits notable biological activities. It has been studied for its potential anti-MAO (monoamine oxidase) activity, which suggests a role in modulating neurotransmitter levels and potential applications in treating mood disorders . Additionally, its derivatives have shown promise in various pharmacological studies, highlighting its relevance in medicinal chemistry.

Several methods are utilized for synthesizing 4-chlorobutanamide:

- Chlorination of Butanamide: This straightforward method involves the chlorination of butanamide using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the fourth carbon position.

- Amidation Reactions: 4-Chlorobutanoyl chloride can react with ammonia or primary amines to yield 4-chlorobutanamide directly.

- Microwave-Assisted Synthesis: Recent techniques have employed microwave irradiation to enhance reaction rates and yields when synthesizing this compound from starting materials .

4-Chlorobutanamide is utilized across various fields:

- Pharmaceuticals: Its derivatives are explored for therapeutic applications, particularly in neuropharmacology due to their potential MAO inhibitory effects.

- Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds, including agrochemicals and fine chemicals.

- Research: Used in laboratory settings for studying reaction mechanisms involving amides and their derivatives.

Studies on 4-chlorobutanamide have focused on its interactions with biological systems. Notably, research has demonstrated its potential interactions with enzymes involved in neurotransmitter metabolism, particularly through its action as a monoamine oxidase inhibitor . These interactions are critical for understanding its pharmacological profile and potential therapeutic applications.

Several compounds share structural similarities with 4-chlorobutanamide, including:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| Butanamide | C₄H₉NO | Parent compound without chlorine substitution |

| 2-Chlorobutanamide | C₄H₉ClNO | Chlorine at the second carbon; different reactivity |

| N,N-Dimethylbutanamide | C₆H₁₃N | Contains dimethyl substitution; different sterics |

| 3-Chlorobutanamide | C₄H₉ClNO | Chlorine at the third carbon; altered properties |

Uniqueness of 4-Chlorobutanamide

The unique aspect of 4-chlorobutanamide lies in its specific chlorine substitution at the fourth carbon position, which influences both its chemical reactivity and biological activity compared to similar compounds. This substitution enhances its potential as a pharmacological agent while also providing distinct pathways for chemical synthesis that may not be available to other analogs.

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic